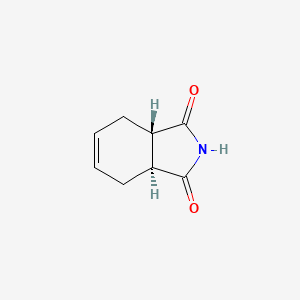
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2,3,6-Tetrahydrophthalimide is an organic compound with the molecular formula C₈H₉NO₂ and a molecular weight of 151.16 g/mol . It is a derivative of phthalimide and is known for its applications in various fields, including organic synthesis and industrial chemistry. The compound is characterized by its pale yellow to light beige color and is often used as an intermediate in the synthesis of other chemical compounds .
Méthodes De Préparation
1,2,3,6-Tetrahydrophthalimide can be synthesized through several methods. One common method involves the reaction of 1,2,3,6-tetrahydrophthalic anhydride with ammonia gas. This process includes a low-temperature reaction (0-30°C) to form a reaction intermediate, followed by a dehydration ring-closing reaction to yield 1,2,3,6-tetrahydrophthalimide . This method is advantageous as it does not require solvents, making it environmentally friendly and energy-efficient.
Analyse Des Réactions Chimiques
1,2,3,6-Tetrahydrophthalimide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tetrahydrophthalic acid.
Reduction: It can be reduced to form tetrahydrophthalamic acid.
Substitution: The imide group can undergo nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Applications De Recherche Scientifique
1,2,3,6-Tetrahydrophthalimide has several applications in scientific research:
Mécanisme D'action
The precise mechanism of action of 1,2,3,6-Tetrahydrophthalimide is not fully understood. it is believed to act as an inhibitor of drug-metabolizing enzymes and cyclooxygenase-2 (COX-2). This inhibition may involve the interaction of the compound with the active sites of these enzymes, thereby preventing their normal function .
Comparaison Avec Des Composés Similaires
1,2,3,6-Tetrahydrophthalimide is similar to other cyclic imides such as phthalimide and succinimide. it is unique due to its tetrahydro structure, which imparts different chemical and physical properties. Similar compounds include:
Phthalimide: Used in the synthesis of various organic compounds and as a precursor to phthalic acid.
Succinimide: Used in the synthesis of pharmaceuticals and as a reagent in organic chemistry.
Tetrahydrophthalic anhydride: Used as an intermediate in the synthesis of tetrahydrophthalimide and other compounds
1,2,3,6-Tetrahydrophthalimide stands out due to its specific applications in enzyme inhibition and its environmentally friendly synthesis methods.
Propriétés
Formule moléculaire |
C8H9NO2 |
|---|---|
Poids moléculaire |
151.16 g/mol |
Nom IUPAC |
(3aS,7aS)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
InChI |
InChI=1S/C8H9NO2/c10-7-5-3-1-2-4-6(5)8(11)9-7/h1-2,5-6H,3-4H2,(H,9,10,11)/t5-,6-/m0/s1 |
Clé InChI |
CIFFBTOJCKSRJY-WDSKDSINSA-N |
SMILES isomérique |
C1C=CC[C@H]2[C@H]1C(=O)NC2=O |
SMILES canonique |
C1C=CCC2C1C(=O)NC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![trans-4-[4-(4-Pentylcyclohexyl)phenoxy]benzene-1,3-diamine](/img/structure/B13917003.png)
![2-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine;hydrochloride](/img/structure/B13917008.png)
![5,6-Dichlorobenzo[b]thiophene-2-carboxylic acid](/img/structure/B13917021.png)
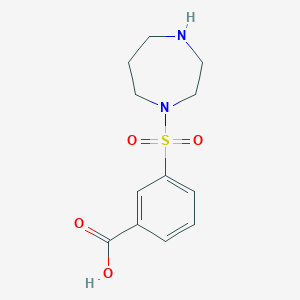



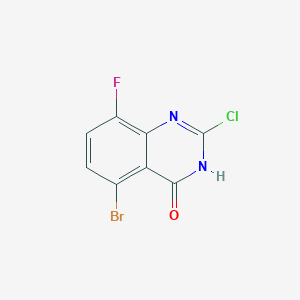
![1-(2,6-Dioxopiperidin-3-yl)-3-methyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carbaldehyde](/img/structure/B13917054.png)
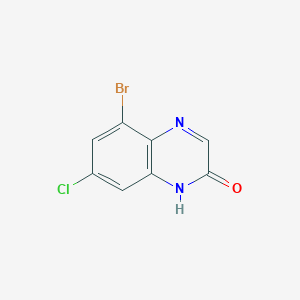

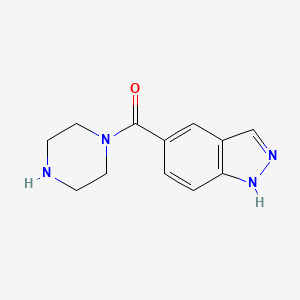
![4-Amino-3-bromo-1-methyl-pyrrolo[3,2-C]pyridine-7-carbonitrile](/img/structure/B13917077.png)
![5-Methoxy-1-methyl-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B13917080.png)
